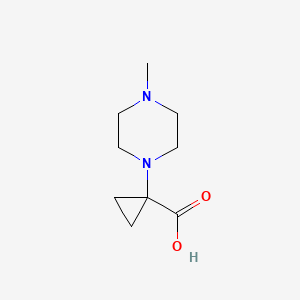
1-(4-Methylpiperazin-1-yl)cyclopropane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperazin-1-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of piperazine carboxylic acids This compound is characterized by a cyclopropane ring substituted with a carboxylic acid group and a 4-methylpiperazin-1-yl group
Preparation Methods
The synthesis of 1-(4-methylpiperazin-1-yl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with piperazine compounds. One common method includes the reaction of cyclopropanecarboxylic acid with 4-methylpiperazine under specific conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(4-Methylpiperazin-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding the interactions of piperazine derivatives with biological systems.
Medicine: Research has indicated its potential use in developing new therapeutic agents due to its unique structure and biological activity.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-methylpiperazin-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Methylpiperazin-1-yl)cyclopropane-1-carboxylic acid can be compared with other piperazine derivatives, such as:
4-(4-Methylpiperazin-1-yl)aniline: Similar in structure but with an aniline group instead of a cyclopropane ring.
2-(4-Methylpiperazin-1-yl)cyclopentanol: Contains a cyclopentanol ring instead of a cyclopropane ring.
3-(4-Methylpiperazin-1-yl)propanoic acid: Features a propanoic acid group instead of a cyclopropane carboxylic acid group
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H16N2O2/c1-10-4-6-11(7-5-10)9(2-3-9)8(12)13/h2-7H2,1H3,(H,12,13) |
InChI Key |
MRHYWUGHRMFLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


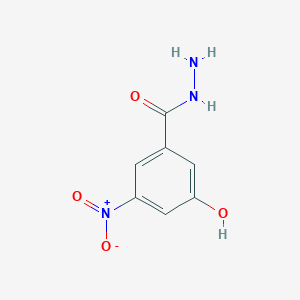
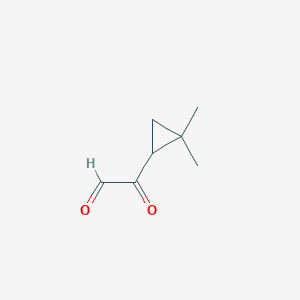
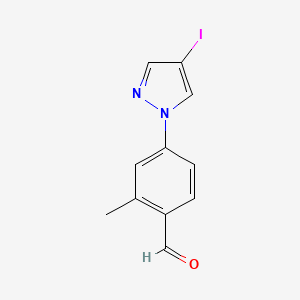
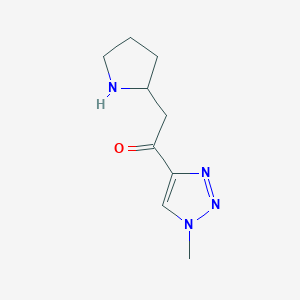

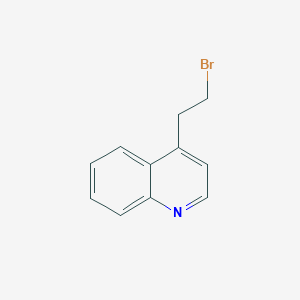

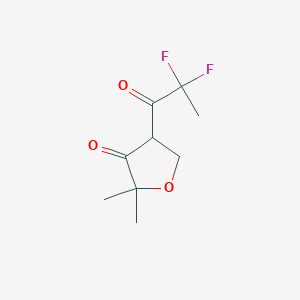
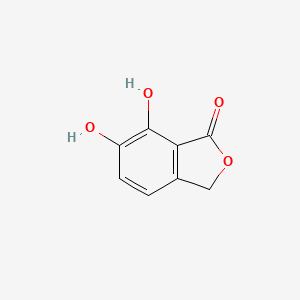
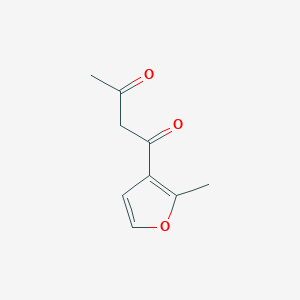

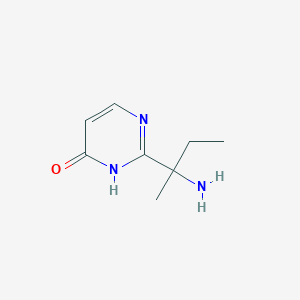
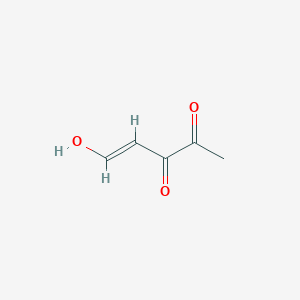
![3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13061777.png)
